

# Spectroscopic Profile of 3-Ethyl-4-nitropyridine 1-oxide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethyl-4-nitropyridine 1-oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethyl-4-nitropyridine 1-oxide**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analog, 3-methyl-4-nitropyridine 1-oxide, to provide a predictive spectroscopic profile. It is important to note that while the core structural features are similar, the substitution of a methyl group with an ethyl group will induce subtle but predictable differences in the spectral data.

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Ethyl-4-nitropyridine 1-oxide** based on the known data for 3-methyl-4-nitropyridine 1-oxide and general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Ethyl-4-nitropyridine 1-oxide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.2-8.4	d	1H	H-2	Expected to be a doublet due to coupling with H-6.
~7.4-7.6	d	1H	H-6	Expected to be a doublet due to coupling with H-2.
~7.2-7.4	s	1H	H-5	Expected to be a singlet.
~2.7-2.9	q	2H	-CH <sub>2</sub> -	Methylene protons of the ethyl group, quartet due to coupling with methyl protons.
~1.2-1.4	t	3H	-CH <sub>3</sub>	Methyl protons of the ethyl group, triplet due to coupling with methylene protons.

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-Ethyl-4-nitropyridine 1-oxide**

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~150-155	C-4	Carbon bearing the nitro group, expected to be significantly deshielded.
~140-145	C-2	
~135-140	C-6	
~125-130	C-3	Carbon bearing the ethyl group.
~120-125	C-5	
~20-25	-CH <sub>2</sub> -	Methylene carbon of the ethyl group.
~12-15	-CH <sub>3</sub>	Methyl carbon of the ethyl group.

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Ethyl-4-nitropyridine 1-oxide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch (ethyl group)
~1600-1580	Strong	C=C stretching (aromatic ring)
~1540-1500	Very Strong	Asymmetric NO <sub>2</sub> stretch
~1360-1340	Very Strong	Symmetric NO <sub>2</sub> stretch
~1250-1200	Strong	N-O stretching (N-oxide)

Sample preparation: KBr pellet or thin film.

## Mass Spectrometry (MS)

The predicted mass spectrometry data for **3-Ethyl-4-nitropyridine 1-oxide** (C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>) is available from PubChem.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **3-Ethyl-4-nitropyridine 1-oxide**

Adduct	m/z
[M+H] <sup>+</sup>	169.06078
[M+Na] <sup>+</sup>	191.04272
[M-H] <sup>-</sup>	167.04622
[M] <sup>+</sup>	168.05295

## Experimental Protocols

While specific experimental protocols for **3-Ethyl-4-nitropyridine 1-oxide** are not readily available, the following are general methodologies for obtaining the spectroscopic data presented.

## NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) TMS as an internal standard.
- <sup>1</sup>H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Standard carbon NMR spectra are acquired with proton decoupling, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of <sup>13</sup>C.

## IR Spectroscopy

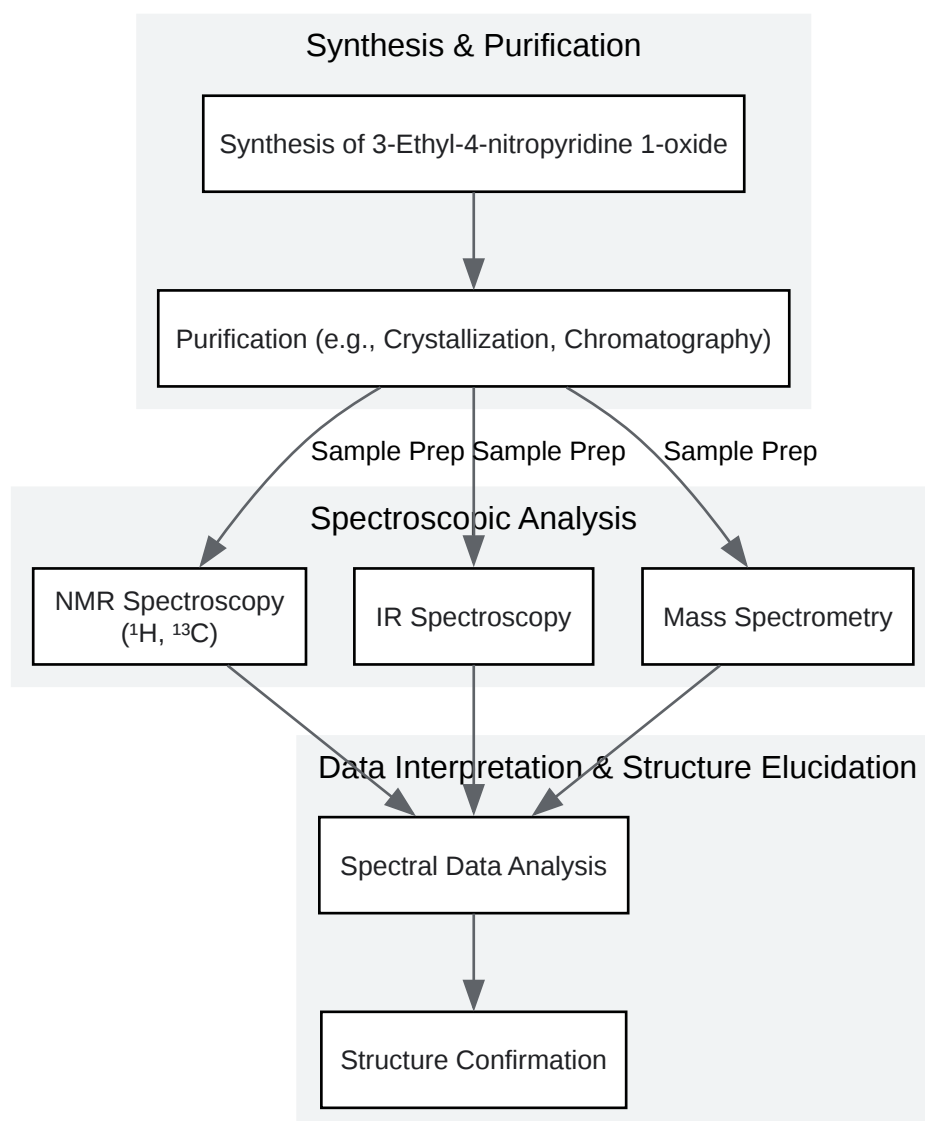
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation (KBr Pellet):** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is subtracted.

## Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
- **Acquisition:** The solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes to observe different adducts.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like **3-Ethyl-4-nitropyridine 1-oxide**.



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## References

- 1. PubChemLite - 3-ethyl-4-nitropyridine 1-oxide (C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>) [pubchemlite.lcsb.uni.lu]

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